1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-3-12-4-6(5(2)11-12)7(13)8(9)10/h4,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCISIDXDIVVESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl substituents.
Introduction of the Difluoroethanone Group: The difluoroethanone moiety can be introduced via a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the pyrazole derivative under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the difluoroethanone group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the difluoro group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound belongs to a broader class of pyrazole-based difluoroethanones. Key structural analogs include:
Key Observations :
- Fluorination Patterns: The 2,2-difluoroethanone group is shared with compounds in (e.g., 2,2-difluoro-1-(pyridin-3-yl)ethanone), which are often used as intermediates in drug synthesis due to their electron-withdrawing properties .
- Aromatic vs. Aliphatic Substitutions : The 3,5-difluorophenyl analog (236.20 g/mol) introduces aromatic fluorination, enhancing π-π stacking interactions in medicinal chemistry contexts .
Physicochemical Properties
- Boiling Points : The dimethyl analog (C₇H₈F₂N₂O) has a predicted boiling point of 244.2°C , while the target compound’s higher molecular weight suggests a marginally higher boiling point .
- Density and Solubility : The dimethyl analog’s density is 1.30 g/cm³ , typical for fluorinated heterocycles. The target compound’s ethyl group may reduce water solubility compared to smaller analogs .
- Acid-Base Behavior: The dimethyl analog’s predicted pKa of -0.52 indicates weak acidity, likely due to the electron-withdrawing difluoroethanone group .
Biological Activity
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone , also known by its CAS number 1174866-02-4 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C₈H₉F₂N₂O
- Molecular Weight : 188.17 g/mol
- Density : 1.3 g/cm³
- Melting Point : 62°C
- Boiling Point : 288.4°C
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₂N₂O |
| Molecular Weight | 188.17 g/mol |
| Density | 1.3 g/cm³ |
| Melting Point | 62°C |
| Boiling Point | 288.4°C |
Anticancer Potential
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms:
- Inhibition of HSP90 : Similar compounds have been identified as inhibitors of heat shock protein 90 (HSP90), a chaperone involved in the stabilization of several oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thus inducing apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The modification of the pyrazole ring and substituents significantly affects the biological activity of these compounds. For instance, variations in the ethyl and methyl groups can enhance potency against specific cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have demonstrated antimicrobial properties. Research indicates that certain structural modifications can lead to increased efficacy against bacterial strains, particularly those resistant to conventional antibiotics .
Case Studies
A notable study examined the effects of various pyrazole derivatives, including our compound, on cancer cell lines such as NCI-H1975. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Compounds that target HSP90 lead to increased levels of cleaved caspase-3 and PARP, markers of apoptosis .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in the G2/M phase, further contributing to their anticancer effects.
Table 2: Summary of Biological Activities
Q & A
Q. Purity validation :
- HPLC with UV detection (λ = 254 nm) to assess >95% purity.
- 1H/19F NMR to confirm substitution patterns and fluorine integration .
- Mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]+ = 231.10) .
Advanced Question: How can crystallographic data resolve ambiguities in the structural elucidation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software is critical for resolving:
Q. Methodology :
- Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).
- Refine data with SHELXL-2018 using full-matrix least-squares methods.
- Validate with R-factor (<0.05) and electron density maps .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD50 data pending; assume toxicity based on analogs like CAS 925142-81-0) .
- Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts.
- Waste disposal : Collect in halogenated waste containers for incineration by licensed facilities .
Advanced Question: How do electronic effects of the difluoroethanone group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nature of the CF₂ group:
- Deactivates the pyrazole ring , reducing electrophilic substitution reactivity.
- Enhances stability in Suzuki-Miyaura couplings by preventing undesired side reactions (e.g., C–F activation).
Q. Experimental design :
- Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/Na2CO3(aq) at 80°C.
- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3) .
Advanced Question: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Answer:
Case study : Discrepancies between observed 19F NMR shifts (-120 ppm) and DFT-calculated values may arise from solvent effects or crystal packing.
Resolution steps :
Perform solvent titration NMR to assess polarity impacts.
Compare with solid-state NMR or SCXRD -derived electrostatic potential maps.
Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for in silico validation .
Basic Question: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Kinase inhibition : The pyrazole-difluoroethanone scaffold mimics ATP-binding motifs in kinases (e.g., ERK1/2), making it a candidate for inhibitor design .
- Antifungal activity : Analogous compounds (e.g., CAS 1363405-96-2) show moderate activity against Candida albicans via membrane disruption .
Advanced Question: What strategies optimize the yield of this compound in scale-up synthesis?
Answer:
- Catalyst optimization : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.
- Flow chemistry : Continuous reactors minimize exothermic risks during acylation.
- DoE analysis : Use Taguchi methods to identify critical factors (e.g., temperature, stoichiometry) .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
